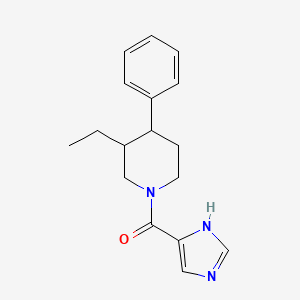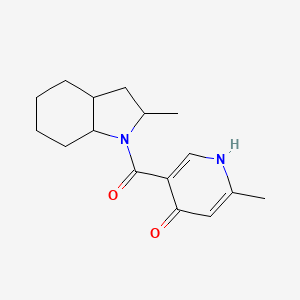
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. TDZD-8 was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one is a potent inhibitor of GSK-3β, an enzyme that is involved in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3β is also implicated in the pathogenesis of several diseases, including Alzheimer's disease, cancer, and diabetes. This compound binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates and inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In neurodegenerative disease research, this compound has been shown to reduce the levels of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells by activating the insulin signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one in lab experiments is its high potency and selectivity for GSK-3β. This compound has been shown to be effective at inhibiting GSK-3β activity at concentrations as low as 10 nM. However, one of the limitations of using this compound is its relatively short half-life in vivo, which can make it difficult to study its effects in animal models.
Orientations Futures
There are several potential future directions for research on 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the this compound scaffold. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and diabetes. Finally, further research is needed to elucidate the mechanisms underlying this compound's effects on cellular signaling pathways and to identify potential off-target effects.
Méthodes De Synthèse
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid with thiosemicarbazide to form the thiazolidinone ring. The resulting compound is then treated with acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been used in a variety of scientific research applications, including studies of neurodegenerative diseases, cancer, and diabetes. In neurodegenerative disease research, this compound has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in the pathogenesis of Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells.
Propriétés
IUPAC Name |
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-13-11-6-4-3-5-10(11)7-8-17(13)14(18)12-9-20-15(19)16-12/h3-6,12-13H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHFGLOGIZTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1C(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)



![4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-thiazinane 1-oxide](/img/structure/B7585619.png)

![Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7585624.png)
